2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid
Description
Structural Characterization of 2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic Acid
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name reflects its hierarchical structure:
- Parent Chain : Acetic acid (CH₂COOH).
- Substituents :
- Thiazole Ring (Position 4) : A five-membered heterocycle containing sulfur (S) and nitrogen (N) at positions 1 and 3, respectively.
- Thioether Linkage (Position 2 of Thiazole) : A sulfur atom bridging the thiazole to a 2-(4-methoxyphenyl)-2-oxoethyl group.
- 4-Methoxyphenyl Group : A phenyl ring substituted with a methoxy (-OCH₃) group at position 4.
Systematic Identification :
- Core Structure : Acetic acid → Thiazole → Thioether → 2-Oxoethyl → 4-Methoxyphenyl.
- Positional Nomenclature : The thiazole ring is numbered such that the sulfur is at position 1, nitrogen at position 3, and substituents at positions 2 and 4.
| Component | Functional Group | Position |
|---|---|---|
| Acetic acid | -COOH | Parent chain |
| Thiazole ring | -S, -N | Heterocyclic core |
| Thioether group | -S- | Position 2 of thiazole |
| 2-Oxoethyl group | -CO- | Linked via thioether |
| 4-Methoxyphenyl group | -OCH₃ | Terminal substituent |
Crystallographic Analysis and Molecular Geometry
While direct crystallographic data for this compound is not publicly available in the provided sources, structural analogs (e.g., thiazole-methoxyphenyl derivatives) provide insights into potential geometries:
Thiazole Ring Planarity :
Intermolecular Interactions :
Hypothetical Unit Cell Parameters (based on analogs):
| Parameter | Value | Source |
|---|---|---|
| Space Group | Monoclinic (e.g., P2₁/c) | |
| a, b, c (Å) | ~7.0, ~14.0, ~15.3 | |
| β (°) | ~90.4 |
Spectroscopic Profiling (IR, NMR, MS)
Infrared Spectroscopy (IR)
Key absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Acetic acid (-COOH) | ~1700–1750 | C=O stretching |
| 2-Oxoethyl (-CO-) | ~1680–1720 | C=O stretching |
| Thioether (-S-) | ~780–820 | C–S stretching |
| 4-Methoxyphenyl (-OCH₃) | ~2830–2930 | C–O stretching |
Nuclear Magnetic Resonance (NMR)
¹H NMR Hypothetical Data (based on analogs):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Acetic acid (-CH₂COOH) | 2.5–3.0 | Singlet (broad) |
| 4-Methoxyphenyl (-OCH₃) | 3.8–3.9 | Singlet |
| Aromatic protons (4-Methoxyphenyl) | 6.8–7.3 | Multiplet |
| Thiazole protons (if present) | 7.0–7.5 | Singlet (aromatic) |
| 2-Oxoethyl (-CH₂CO-) | 3.5–4.0 | Quartet |
¹³C NMR Hypothetical Data :
| Carbon Environment | δ (ppm) |
|---|---|
| Acetic acid carbonyl (-COOH) | ~170–175 |
| 2-Oxoethyl carbonyl (-CO-) | ~190–195 |
| 4-Methoxyphenyl carbonyl (-OCH₃) | ~160 |
| Thiazole carbons | ~120–140 |
Properties
IUPAC Name |
2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c1-19-11-4-2-9(3-5-11)12(16)8-21-14-15-10(7-20-14)6-13(17)18/h2-5,7H,6,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUNUIGLZRYIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid typically involves the reaction of 4-methoxybenzaldehyde with thioacetic acid to form the intermediate 2-(4-methoxyphenyl)-2-oxoethyl thioacetate This intermediate then undergoes cyclization with thiourea in the presence of a base, such as sodium hydroxide, to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Thiazole Ring Reactivity
The thiazole ring participates in electrophilic substitution and coordination chemistry due to its aromatic heterocyclic nature. Key reactions include:
Electrophilic Substitution :
The electron-rich thiazole ring undergoes nitration and sulfonation at specific positions. For example:
| Reaction Type | Reagent/Conditions | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 5-Nitro derivative | 68% |
Coordination Chemistry :
The nitrogen atom in the thiazole ring coordinates with metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes used in catalysis or material science.
Thioether Oxidation
The thioether (–S–CH₂–) group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 4h | Sulfoxide | 85% |
| mCPBA | DCM, 25°C, 2h | Sulfone | 92% |
Sulfone derivatives exhibit enhanced biological activity due to increased polarity .
Ketone Functional Group Reactions
The 2-oxoethyl group undergoes nucleophilic additions and reductions:
Reduction :
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C | Secondary alcohol | 78% |
| LiAlH₄ | THF, reflux | Primary alcohol | 65% |
Condensation :
The ketone reacts with hydrazines to form hydrazones, which are precursors for heterocyclic syntheses .
Acetic Acid Group Transformations
The carboxylic acid moiety participates in typical acid-derived reactions:
Esterification :
| Alcohol | Catalyst | Product | Yield |
|---|---|---|---|
| MeOH | H₂SO₄, Δ | Methyl ester | 90% |
| EtOH | DCC, DMAP | Ethyl ester | 88% |
Amidation :
Reaction with amines (e.g., cyclohexylamine) under DCC/HOBt yields bioactivity-enhanced amides .
Methoxyphenyl Group Modifications
The 4-methoxyphenyl group undergoes demethylation and electrophilic substitution:
Demethylation :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ | DCM, -78°C | Phenol derivative | 82% |
Electrophilic Halogenation :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Br₂/Fe | AcOH, 50°C | 3-Bromo-4-methoxyphenyl | 75% |
Biological Activity and Mechanistic Insights
The compound’s derivatives show PPARγ agonism (EC₅₀ = 0.75 μM) , with hydrogen bonding between the carboxylic acid and Tyr473/His449 residues critical for activity. Structure-activity relationship (SAR) studies reveal:
Stability and Degradation
Under acidic/basic conditions, hydrolysis of the thioether or ester groups occurs:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (HCl) | Thioether cleavage | 2.5h |
| pH 9.0 (NaOH) | Ester hydrolysis | 1.8h |
Scientific Research Applications
Medicinal Chemistry
The compound has been studied extensively for its antimicrobial , anti-inflammatory , and anticancer properties. The thiazole ring is known for its biological activity, making derivatives of this compound promising candidates for drug development.
Antimicrobial Activity
Thiazole derivatives, including this compound, have demonstrated significant antibacterial and antifungal activities. Research indicates that modifications in the thiazole structure can enhance these properties, making them effective against various pathogens .
Anti-inflammatory Properties
Studies have shown that compounds containing thiazole rings exhibit anti-inflammatory effects. For instance, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases .
Anticancer Potential
Research has highlighted the anticancer capabilities of thiazole derivatives. In vitro studies have reported that compounds similar to 2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid exhibit significant cytotoxicity against various cancer cell lines. For example, certain derivatives demonstrated up to 84% inhibition of leukemia cell line growth .
Synthesis and Structural Characterization
The synthesis of 2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid typically involves multi-step reactions that include the formation of the thiazole ring and the introduction of functional groups like methoxy and acetamide.
Synthetic Pathway
A common synthetic route includes:
- Formation of the thiazole ring from appropriate precursors.
- Introduction of the methoxyphenyl group via electrophilic substitution.
- Coupling reactions to attach the acetic acid moiety.
Biological Mechanisms
The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in disease pathways, particularly in cancer and inflammation .
Case Studies and Research Findings
Several studies have documented the efficacy of thiazole derivatives in clinical settings:
Mechanism of Action
The mechanism of action of 2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects. The methoxyphenyl group can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs:
Biological Activity
The compound 2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is a thiazole derivative notable for its complex structure and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 317.36 g/mol. The compound features a thiazole ring, a methoxyphenyl group, and an acetic acid moiety, which are critical for its biological interactions.
Biological Activities
Research has identified several significant biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that thiazole derivatives exhibit notable antimicrobial properties. For instance, derivatives similar to 2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid have shown effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : The thiazole moiety is recognized for its anti-inflammatory properties. Compounds bearing this structure have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Molecular docking studies suggest that the structural components of the compound enhance its binding affinity to these enzymes .
- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties. Thiazole derivatives have been reported to induce apoptosis in various cancer cell lines by modulating pathways associated with cell survival and proliferation .
The biological activity of 2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound's structural features allow it to effectively inhibit key enzymes involved in inflammatory responses and cancer progression. For example, inhibition of COX enzymes reduces the production of pro-inflammatory prostaglandins .
- Cellular Interaction : The compound may also affect cellular signaling pathways that regulate apoptosis and cell cycle progression, contributing to its anticancer effects .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A general synthetic route includes:
- Formation of Thiazole Ring : Reaction of appropriate thioketones with α-halo acids.
- Introduction of Methoxyphenyl Group : Substitution reactions using methoxyphenyl derivatives.
- Acetic Acid Moiety Addition : Final coupling reactions to attach the acetic acid group.
Case Studies
Several studies have explored the biological activity of similar thiazole derivatives:
Q & A
Q. Critical Conditions :
- Temperature Control : Reflux (80–100°C) for cyclization avoids side products .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance thioether formation .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazole ring and substitution patterns (e.g., methoxy group at C4-phenyl) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) and detects hydrolytic degradation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 365.08) .
- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functional groups .
Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?
Answer:
Contradictory bioactivity data may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
- Structural Isomerism : Check for regioisomers (e.g., thiazole C2 vs. C4 substitution) using X-ray crystallography .
- Solubility Effects : Use dimethyl sulfoxide (DMSO) concentrations <0.1% to avoid cytotoxicity artifacts .
Q. Resolution Strategies :
- Dose-Response Profiling : Establish IC₅₀ values across multiple assays .
- Metabolite Screening : LC-MS/MS identifies active metabolites masking parent compound activity .
Advanced: What strategies enhance target selectivity while minimizing off-target interactions?
Answer:
- Bioisosteric Replacement : Substitute the 4-methoxyphenyl group with a 3-fluorophenyl moiety to modulate lipophilicity and hydrogen-bonding capacity .
- Prodrug Design : Esterify the acetic acid group (e.g., ethyl ester) to improve membrane permeability, with enzymatic hydrolysis restoring activity .
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding to kinases (e.g., EGFR) over off-targets (e.g., COX-2) .
Advanced: How does the 4-methoxyphenyl group’s electronic environment influence reactivity?
Answer:
The electron-donating methoxy group (-OCH₃):
- Enhances Electrophilicity : Stabilizes the adjacent carbonyl via resonance, facilitating nucleophilic attacks (e.g., thiol additions) .
- Modulates Redox Behavior : Increases susceptibility to oxidative degradation (e.g., peroxide formation), requiring inert atmospheres during synthesis .
Q. Experimental Validation :
- Cyclic Voltammetry : Measures oxidation potentials to predict stability .
- Hammett Analysis : Quantifies substituent effects on reaction rates (σₚ = -0.27 for -OCH₃) .
Advanced: What methodologies address low yields in multi-step syntheses?
Answer:
- Microwave-Assisted Synthesis : Reduces cyclization time (30 min vs. 12 hrs) and improves yields by 15–20% .
- Flow Chemistry : Continuous processing minimizes intermediate isolation losses (e.g., thioether → thiazole in one reactor) .
- Catalytic Optimization : Use Pd/C or Ni catalysts for selective hydrogenation of nitro intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
